molecular formula C21H22O7 B1630682 Peucedanocoumarin III CAS No. 130464-57-2

Peucedanocoumarin III

Cat. No.: B1630682
CAS No.: 130464-57-2
M. Wt: 386.4 g/mol
InChI Key: LYUZYPKZQDYMEE-KNXUDURGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peucedanocoumarin III is a naturally occurring coumarin derivative found in various plant species, particularly in the genus Peucedanum. This compound has garnered significant attention due to its potential therapeutic properties, especially in the context of neurodegenerative diseases such as Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Peucedanocoumarin III has been shown to possess the ability to disaggregate β sheet aggregate structures, including α-synuclein fibrils . This suggests that this compound could play a significant role in biochemical reactions, particularly those involving protein folding and aggregation.

Cellular Effects

In cellular processes, this compound has been observed to exert protective effects against cell toxicity induced by β sheet aggregates . It appears to influence cell function by facilitating the clearance of these aggregates, thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with β sheet aggregates. It appears to bind to these aggregates, disrupting their structure and facilitating their clearance . This could involve changes in gene expression related to protein folding and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be time-dependent. The compound’s ability to disaggregate β sheet aggregates and protect against cell toxicity was shown to be effective over a sustained period .

Dosage Effects in Animal Models

In animal models, the effects of this compound were found to be dose-dependent. At a dosage of 1 mg/kg/day, this compound treatment resulted in a marked suppression of Lewy-like inclusions and prevented dopaminergic neuron loss .

Transport and Distribution

Following administration, this compound was found to distribute to various tissues, with substantial penetration into the brain . This suggests that it may interact with transporters or binding proteins that facilitate its distribution within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Peucedanocoumarin III involves several key steps. Initially, umbelliferone is treated with an acetal, followed by cyclization under thermal conditions to produce seselin. The alkene in seselin is then subjected to m-chloroperbenzoic acid (m-CPBA) epoxidation, yielding a racemic epoxide. This epoxide is subsequently transformed into a trans-diol through acidic hydrolysis .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route described above can be scaled up for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Peucedanocoumarin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides and diols, which are intermediates in the synthesis of this compound .

Comparison with Similar Compounds

  • Peucedanocoumarin I
  • Peucedanocoumarin II
  • Peucedanocoumarin IV

Comparison: Peucedanocoumarin III is unique among its analogs due to its strong anti-aggregate activity and neuroprotective properties. While Peucedanocoumarin IV also exhibits anti-aggregate activity, this compound has shown a higher therapeutic index and greater efficacy in disaggregating α-synuclein fibrils .

Biological Activity

Peucedanocoumarin III (PCIII) is a bioactive compound derived from the Peucedanum species, particularly noted for its potential therapeutic applications in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PCIII has been shown to exhibit significant neuroprotective properties, primarily through its ability to inhibit the aggregation of misfolded proteins associated with neurodegenerative disorders such as Parkinson's disease (PD) and Huntington's disease. The compound acts by enhancing the clearance of α-synuclein and mutant huntingtin aggregates, which are implicated in neuronal toxicity and cell death.

  • Inhibition of α-Synuclein Aggregation : PCIII prevents the formation of α-synuclein aggregates, which are characteristic of PD. Studies indicate that PCIII can disaggregate pre-formed α-synuclein fibrils, thereby protecting dopaminergic neurons from degeneration .
  • Reduction of Huntington Protein Aggregates : In models of Huntington's disease, PCIII has demonstrated the ability to suppress mutant huntingtin aggregation and associated cytotoxicity, leading to improved cell viability in neuronal cell lines .

Pharmacological Effects

The pharmacological profile of PCIII suggests various beneficial effects:

  • Neuroprotective Effects : In vitro studies have shown that PCIII significantly enhances neuronal survival under conditions that typically induce cell death due to protein aggregation .
  • Anti-Inflammatory Properties : Some research indicates that PCIII may also possess anti-inflammatory effects, contributing to its overall neuroprotective capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of PCIII, providing insights into its therapeutic potential:

  • Study on Parkinson's Disease Models :
    • In a study published in the International Journal of Molecular Sciences, researchers found that PCIII effectively reduced dopaminergic neuron loss in a mouse model of PD. The treatment led to significant improvements in motor function and reduced α-synuclein aggregation in the brain .
  • Huntington's Disease Cell Model :
    • A cell-based study demonstrated that treatment with PCIII improved cell viability by approximately 20% in SH-SY5Y cells expressing mutant huntingtin aggregates. This suggests a protective role against the cytotoxic effects of protein misfolding .
  • Pharmacokinetic Profile :
    • Preliminary pharmacokinetic studies indicate that PCIII has favorable absorption characteristics with significant brain penetration, which is crucial for its effectiveness in treating central nervous system disorders .

Comparative Analysis of Peucedanocoumarin Compounds

The following table summarizes key biological activities and properties of different peucedanocoumarins, including PCIII:

CompoundBiological ActivityMechanism of ActionTherapeutic Potential
This compoundNeuroprotection against α-synuclein and huntingtin aggregatesInhibits aggregation; enhances clearanceParkinson's and Huntington's diseases
Peucedanocoumarin IVSimilar to PCIII but with higher synthetic yieldStrong anti-aggregate activityPotentially more effective than PCIII
Other CoumarinsVaries (antitumor, anti-inflammatory)Depends on specific compoundDiverse therapeutic applications

Properties

IUPAC Name

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-KNXUDURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peucedanocoumarin III
Reactant of Route 2
Peucedanocoumarin III
Reactant of Route 3
Peucedanocoumarin III
Reactant of Route 4
Reactant of Route 4
Peucedanocoumarin III
Reactant of Route 5
Peucedanocoumarin III
Reactant of Route 6
Peucedanocoumarin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.